molecular formula C14H11F3O B6383779 5-(2-Methylphenyl)-3-trifluoromethylphenol, 95% CAS No. 1261952-14-0

5-(2-Methylphenyl)-3-trifluoromethylphenol, 95%

Cat. No. B6383779
CAS RN: 1261952-14-0
M. Wt: 252.23 g/mol
InChI Key: OYSGKIJCGOWFPP-UHFFFAOYSA-N
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Description

5-(2-Methylphenyl)-3-trifluoromethylphenol (95%) is an organic compound belonging to the class of phenols, which are derivatives of phenol. It is a white, crystalline solid with a molecular weight of 216.25 g/mol and a melting point of 57-59 °C. It is soluble in methanol and ethanol and slightly soluble in water. 5-(2-Methylphenyl)-3-trifluoromethylphenol is used in a variety of applications, including as an intermediate in the synthesis of pharmaceuticals and other organic compounds, as a catalyst in organic synthesis, and as a reagent in organic reactions.

Scientific Research Applications

5-(2-Methylphenyl)-3-trifluoromethylphenol has a variety of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in organic reactions, and as an intermediate in the synthesis of pharmaceuticals and other organic compounds. It has also been used as a substrate in the study of enzyme kinetics and as a model compound in the study of the mechanism of action of certain drugs.

Mechanism of Action

The mechanism of action of 5-(2-Methylphenyl)-3-trifluoromethylphenol is not well-understood. However, it is believed that its trifluoromethyl group is involved in the catalytic activity of the compound and may play a role in its ability to activate certain types of substrates. In addition, the presence of the phenolic hydroxyl group may also play a role in its catalytic activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Methylphenyl)-3-trifluoromethylphenol are not well-understood. However, it has been shown to have some inhibitory effects on certain enzymes, such as acetylcholinesterase and cyclooxygenase-2. In addition, it has been shown to have some antioxidant activity and may have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2-Methylphenyl)-3-trifluoromethylphenol in laboratory experiments include its low cost, ease of synthesis, and wide availability. In addition, it has a relatively low toxicity and is not a skin irritant. The main limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to use in certain types of reactions.

Future Directions

Future research on 5-(2-Methylphenyl)-3-trifluoromethylphenol could focus on its potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease. In addition, further research could be conducted to better understand its mechanism of action and to develop new synthetic methods for its production. Finally, additional studies could be conducted to explore its potential as a catalyst in organic reactions and its ability to activate certain types of substrates.

Synthesis Methods

5-(2-Methylphenyl)-3-trifluoromethylphenol can be synthesized through various methods. One method involves the reaction of 2-methylphenol and trifluoroacetic anhydride in the presence of a base such as potassium carbonate. The reaction produces a trifluoroacetate ester, which is then hydrolyzed to the desired product. Another method involves the reaction of 2-methylphenol with trifluoromethanesulfonic anhydride in the presence of a base such as potassium carbonate. This reaction also produces a trifluoroacetate ester, which is then hydrolyzed to the desired product.

properties

IUPAC Name

3-(2-methylphenyl)-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O/c1-9-4-2-3-5-13(9)10-6-11(14(15,16)17)8-12(18)7-10/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSGKIJCGOWFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686497
Record name 2'-Methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methylphenyl)-3-trifluoromethylphenol

CAS RN

1261952-14-0
Record name 2'-Methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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